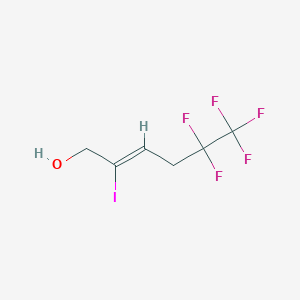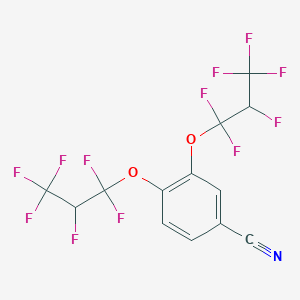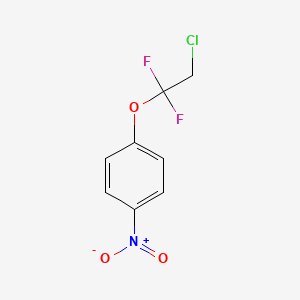
4-(2-Chloro-1,1,2-trifluoroethoxythio)biphenyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Chloro-1,1,2-trifluoroethoxythio)biphenyl is a chemical compound known for its unique structure and potential applications in various fields of research. It consists of a biphenyl core with a 2-chloro-1,1,2-trifluoroethoxythio substituent, which imparts distinct chemical properties to the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Chloro-1,1,2-trifluoroethoxythio)biphenyl typically involves the following steps:
Formation of the biphenyl core: This can be achieved through a Suzuki-Miyaura coupling reaction, where a halogenated biphenyl derivative reacts with a boronic acid or ester in the presence of a palladium catalyst.
Introduction of the 2-chloro-1,1,2-trifluoroethoxythio group: This step involves the reaction of the biphenyl derivative with a suitable reagent, such as 2-chloro-1,1,2-trifluoroethanol, under appropriate conditions to form the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. The specific methods and conditions used can vary depending on the manufacturer and the intended application of the compound.
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the chloro group is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom in the thioether group.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reaction conditions typically involve the use of a polar aprotic solvent and a base to facilitate the substitution.
Oxidation: Reagents such as hydrogen peroxide or peracids can be used to oxidize the sulfur atom, converting the thioether to a sulfoxide or sulfone.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be used to reduce the sulfur atom, potentially forming a thiol derivative.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, various substituted biphenyl derivatives can be formed.
Oxidation Products: Sulfoxides and sulfones are common oxidation products.
Reduction Products: Thiol derivatives can be formed through reduction reactions.
Scientific Research Applications
4-(2-Chloro-1,1,2-trifluoroethoxythio)biphenyl has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new materials and pharmaceuticals.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 4-(2-Chloro-1,1,2-trifluoroethoxythio)biphenyl involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique substituents allow it to form specific interactions with these targets, potentially inhibiting their activity or altering their function. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
4-(2-Chloro-1,1,2-trifluoroethoxy)-1,1’-biphenyl: Similar structure but lacks the thioether group.
4-(2-Chloro-1,1,2-trifluoroethoxy)benzoic acid: Contains a carboxylic acid group instead of the biphenyl core.
Uniqueness: 4-(2-Chloro-1,1,2-trifluoroethoxythio)biphenyl is unique due to the presence of the thioether group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in applications where specific interactions with sulfur-containing functional groups are desired.
Properties
IUPAC Name |
1-(2-chloro-1,1,2-trifluoroethyl)sulfanyl-4-phenylbenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClF3S/c15-13(16)14(17,18)19-12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-9,13H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEIKKWUESSVRNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)SC(C(F)Cl)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClF3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![Bis[4-(trifluoromethylthio)phenyl]carbonate, 95%](/img/structure/B6312948.png)


![2,2'-Dithiobis[(5-methoxyvinyl)pyridine]](/img/structure/B6312963.png)
![2-[(Chlorodifluoromethyl)thio]nitrobenzene](/img/structure/B6312970.png)

